N-(Tert-butyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O3S/c1-15(2,3)22-26(23,24)12-6-4-11(5-7-12)25-14-13(17)8-10(9-21-14)16(18,19)20/h4-9,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHZEIFGCXYWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Tert-butyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 404.84 g/mol. The compound features a tert-butyl group, a chlorinated pyridine moiety, and a benzenesulfonamide structure, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines:
- Inhibition of Cell Proliferation : The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent antiproliferative activity. In comparison, it showed a much weaker effect on non-cancerous MCF10A cells, suggesting a selective action against cancerous cells .
- Metastasis Inhibition : In vivo studies indicated that treatment with the compound inhibited lung metastasis in mouse models of TNBC more effectively than established treatments like TAE226 .
The mechanism by which this compound exerts its effects involves several pathways:
- EGFR Inhibition : The compound has been reported to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival .
- Induction of Apoptosis : It promotes apoptosis in cancer cells by increasing caspase 9 levels, which is essential for the execution phase of cell apoptosis .
Research Findings and Case Studies
A summary of relevant studies and their findings is presented in the following table:
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Analogs with dichlorobenzyl (MW 518.7, ) or methylphenyl groups () exhibit even higher lipophilicity, which may improve tissue penetration but increase metabolic stability challenges.
- Hydrogen Bonding: The sulfonamide group in the target compound acts as a strong hydrogen bond donor/acceptor, likely enhancing target binding compared to carboxamide () or acetamide () analogs.
- Steric Effects : The tert-butyl group in the target compound may shield the sulfonamide from enzymatic degradation, a feature absent in compounds with smaller substituents like methyl ().
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-(tert-butyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide with high purity?
- Methodology : Optimize reaction conditions (e.g., ice bath for exothermic steps, inert atmosphere) and employ column chromatography or recrystallization for purification. Monitor intermediates via TLC and confirm purity using HPLC (>95% by area normalization) . Hazardous reagents like O-benzyl hydroxylamine hydrochloride require rigorous safety protocols, including fume hood use and waste neutralization .
Q. How can structural confirmation of the compound be achieved experimentally?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze , , and NMR to confirm substituent positions (e.g., tert-butyl, trifluoromethyl, pyridinyl-oxy linkages) .
- X-ray crystallography : Resolve ambiguity in sulfonamide orientation or pyridinyl-oxy bond angles .
- HRMS : Validate molecular formula (e.g., CHClFNOS) .
Q. What analytical challenges arise in characterizing this compound’s stability?
- Methodology : Conduct accelerated stability studies under varying temperatures and light exposure. Use DSC/TGA to assess thermal decomposition and identify degradation products via LC-MS. For example, the tert-butyl group may hydrolyze under acidic conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro/trifluoromethyl positions) influence biological activity?
- Methodology : Synthesize analogs (e.g., replacing chloro with bromo or altering pyridinyl substitution patterns) and compare IC values in target assays (e.g., kinase inhibition). Computational docking studies (AutoDock Vina) can predict binding affinities to receptors like sulfonamide-sensitive enzymes .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Use kinetic isotope effects (KIE) or Hammett plots to study substituent effects on the pyridinyl-oxy moiety. For instance, electron-withdrawing groups (e.g., trifluoromethyl) may accelerate SNAr reactions at the 2-pyridinyl position .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Methodology : Compare experimental shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or dynamic processes (e.g., rotational barriers in the sulfonamide group) .
Q. What strategies mitigate decomposition during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
